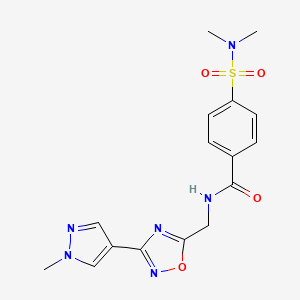

4-(N,N-二甲基氨磺酰基)-N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

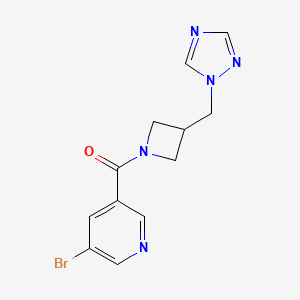

The compound 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the biological activity of related benzamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been guided by antiproliferative activity in MIA PaCa-2 cells, leading to the identification of compounds with submicromolar antiproliferative activity and good metabolic stability . Another study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a pyrazole ring, as seen in the compounds studied, suggests that the target compound may also interact with biological targets through similar moieties . The specific substituents on the benzamide backbone are likely to influence the binding affinity and specificity towards different biological targets.

Chemical Reactions Analysis

Benzamide derivatives have been shown to interact with various biological targets. For instance, the compounds studied have demonstrated the ability to modulate autophagy by affecting mTORC1 activity and autophagic flux . They also exhibit inhibitory potential against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in various physiological processes . These reactions are indicative of the potential chemical interactions that 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzamide derivatives generally include solubility in organic solvents, potential for hydrogen bonding due to the amide group, and the ability to exist in different tautomeric forms depending on the pH and solvent conditions . These properties are important for the compound's bioavailability and reactivity.

科学研究应用

化学合成和抗癌活性

一系列新颖的取代衍生物(包括 2,4-二甲基-苯并[f][1,3,5]三氮杂卓和苯甲酰胺衍生物)已经从结构类似于 4-(N,N-二甲基氨磺酰基)-N-((3-(1-甲基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)苯甲酰胺的母体化合物合成。这些化合物已被筛选出其抗肿瘤活性,其中一些显示出有希望的细胞毒活性。这项研究突出了此类化合物在开发新的抗癌剂中的潜在应用 (Abu-Hashem 和 Aly,2017)。

生物学评估

另一项研究重点关注不同取代苯甲酰胺的合成和生物学评估,这揭示了它们抑制人类重组碱性磷酸酶和外切-5'-核苷酸酶的潜力。这些发现表明此类化合物在药物化学中的重要性,特别是它们与核苷酸蛋白靶标结合的能力,表明在药物开发中的潜在应用 (Saeed 等人,2015)。

抗菌评估

还评估了源自硫代氨基脲的合成化合物的抗菌活性,这些化合物与查询化合物具有结构相似性。这项研究强调了这些化合物在创建新的抗菌剂中的重要性,展示了它们在对抗微生物感染中的潜在用途 (Elmagd 等人,2017)。

超分子液晶

对含有 4-芳基-1H-吡唑单元的超分子液晶(类似于查询化合物)的研究表明它们具有形成柱状中间相和显示发光特性的能力。这表明在电子和光子学新材料的开发中的应用,突出了此类化合物在材料科学中的多功能性 (Moyano 等人,2013)。

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)13-6-4-11(5-7-13)16(23)17-9-14-19-15(20-26-14)12-8-18-22(3)10-12/h4-8,10H,9H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKKVZBGQQJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)